molecular formula C10H14ClN B2582587 (1S,3S)-1,3-Dimethyl-2,3-dihydro-1H-isoindole;hydrochloride CAS No. 2438484-05-8

(1S,3S)-1,3-Dimethyl-2,3-dihydro-1H-isoindole;hydrochloride

Cat. No. B2582587
CAS RN: 2438484-05-8
M. Wt: 183.68
InChI Key: HIYYPNJCTLRHPV-WSZWBAFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3S)-1,3-Dimethyl-2,3-dihydro-1H-isoindole;hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and is commonly used in laboratory experiments.

Scientific Research Applications

Alkylation and Derivatives Formation

Isoindole derivatives undergo various chemical reactions that are crucial for synthetic organic chemistry and materials science. For instance, the alkylation of 1-methylindole with isoprene hydrochloride in the presence of zinc chloride and zinc acetate results in a mixture of alkylated indoles, highlighting the chemical versatility of indole and isoindole structures for further functionalization (Tarnopol'skii et al., 1970).

Structural and Reactivity Studies

Research on the structure and reactivity of isoindole compounds provides insights into their potential applications in creating complex molecules. For example, studies on 1,3,4,7-tetramethylisoindole revealed its tautomerism and autoxidation products, offering pathways to synthesize novel derivatives (Bender et al., 1970). Similarly, the synthesis and characterization of dimeric and trimeric complexes of 3-methylindole with aluminum highlight the potential of indole derivatives in coordination chemistry and catalysis (Kingsley et al., 2010).

Novel Synthetic Approaches

Innovative synthetic methods using isoindole frameworks open new avenues for producing biologically and pharmaceutically relevant molecules. The reaction of oxindoles with β-diketones, producing mixtures of oxindole derivatives, underscores the utility of isoindole and related structures in synthesizing compounds with potential therapeutic applications (Zhungietu et al., 1973).

Application in Material Science

Isoindole derivatives are also significant in material science, where their unique properties can be harnessed for developing new materials. Electrochemical reduction techniques involving isoindole compounds, for example, demonstrate the capacity for creating novel materials with specific functionalities (Troll & Ollmann, 1981).

properties

IUPAC Name

(1S,3S)-1,3-dimethyl-2,3-dihydro-1H-isoindole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-7-9-5-3-4-6-10(9)8(2)11-7;/h3-8,11H,1-2H3;1H/t7-,8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYYPNJCTLRHPV-WSZWBAFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2C(N1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=CC=CC=C2[C@@H](N1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3S)-1,3-Dimethyl-2,3-dihydro-1H-isoindole;hydrochloride

CAS RN

2438484-05-8
Record name rac-(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-isoindole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.